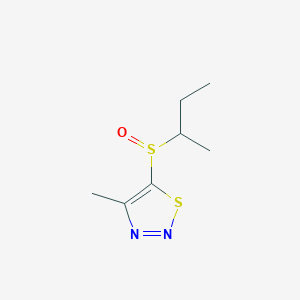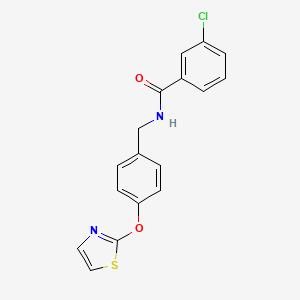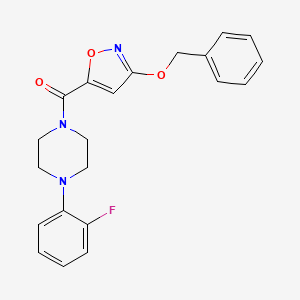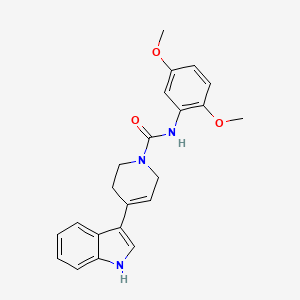![molecular formula C17H20N4O B2430174 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea CAS No. 2309569-42-2](/img/structure/B2430174.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipyridines are a class of chemical compounds which are known for their wide applications in various fields . They are used as ligands in coordination chemistry and have been subjected to solid form screening and crystal structure prediction . Urea is a common organic compound that is also widely used in various applications, including as a fertilizer and a raw material in the manufacture of plastics.
Molecular Structure Analysis
The molecular structure of bipyridines depends on the mutual orientation of the two pyridine rings . For example, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridines are known to undergo various chemical reactions. For instance, they can participate in redox reactions . The electrochemical behavior of bipyridines depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis
Physical properties of bipyridines include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, due to its bipyridine moiety, plays a significant role in chemical synthesis, particularly in the field of palladium-catalyzed functionalization. It serves as an efficient directing group for β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, showcasing the importance of substituent variation on the pyridine ring for reactivity and selectivity in chemical transformations (Le, Nguyen, & Daugulis, 2019).
Coordination Chemistry and Sensing Applications
The compound's structure, particularly its bipyridine segment, allows it to act as a ligand in coordination chemistry, forming complexes with metals. These complexes have potential applications in sensing environmental contaminants. For instance, a coordination polymer based on a related bipyridine structure has demonstrated efficacy as a dual functional fluorescent sensor for detecting hazardous nitrobenzene and dichromate anions, highlighting its potential in environmental monitoring (Kan & Wen, 2017).
Material Science
In material science, the structural attributes of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, especially its bipyridine component, are exploited in the development of novel materials. For instance, conjugated zinc porphyrin oligomers, incorporating bipyridine units, have been utilized to form stable ladder complexes, which have potential applications in the development of new materials with enhanced electronic and optical properties (Taylor & Anderson, 1999).
Photophysical and Electrochemical Studies
The bipyridine component in 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is also significant in photophysical and electrochemical studies. It has been incorporated into platinum complexes to investigate their nonlinear absorption characteristics, which is essential for understanding and developing materials for optical limiting applications. These studies contribute to advancements in materials science, particularly in areas related to light energy management and photonic devices (Sun et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-15-3-1-2-4-15)20-12-13-5-10-19-16(11-13)14-6-8-18-9-7-14/h5-11,15H,1-4,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFFWRZSPQFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)





![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)



![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)